molecular formula C20H25FN6O2 B2743741 8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione CAS No. 887030-02-6

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione

Cat. No. B2743741
CAS RN: 887030-02-6
M. Wt: 400.458
InChI Key: MGPIDBAQDQGKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-[(2-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione is a synthetic compound that is commonly referred to as FPP. This compound has gained a lot of attention in the scientific community due to its potential therapeutic applications in various diseases.

Scientific Research Applications

Piperazine Derivatives: Therapeutic and Diagnostic Applications

Therapeutic Uses Piperazine derivatives are extensively studied for their diverse therapeutic applications. These compounds have been found to possess antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protective, anti-inflammatory, and antidiabetic properties. Their flexibility as a chemical scaffold allows for the rational design of molecules aimed at treating various diseases. The structural modification of piperazine rings significantly impacts the pharmacokinetic and pharmacodynamic properties of the resulting molecules, making them potent agents against a broad spectrum of conditions (A. Rathi et al., 2016).

Anticancer Applications Piperazine derivatives play a crucial role in the development of anticancer agents. Their incorporation into molecular designs has led to the discovery of compounds with promising anticancer profiles. The modification of piperazine entities furnishes molecules that can act as central nervous system (CNS) agents, cardio-protective agents, and possess antitumor activity. This demonstrates the compound's versatility in drug discovery for cancer treatment (P. Girase et al., 2020).

Diagnostic and Imaging Applications In the field of diagnostic and imaging, piperazine derivatives are utilized as part of fluorescent chemosensors. These compounds are designed to detect a variety of analytes, including metal ions and neutral molecules, showcasing their high selectivity and sensitivity. The presence of piperazine improves the efficacy of chemosensors, which are pivotal in the development of non-invasive diagnostic tools (P. Roy, 2021).

Antimicrobial and Antitubercular Activities Piperazine derivatives are also significant in the fight against infectious diseases. They exhibit potent antimicrobial and antitubercular activities, including activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. Their structural versatility allows for targeted modification to enhance selectivity and efficacy against a range of pathogens (S. Verma & Sushil Kumar, 2017).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the literature. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

Given the lack of specific information about this compound, future research could focus on elucidating its synthesis, structure, and potential applications, particularly in the field of medicine. Piperazine derivatives have shown promise in a variety of therapeutic areas, and this compound could potentially contribute to this body of knowledge .

properties

IUPAC Name

8-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-propylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-6-4-5-7-15(14)21/h4-7H,3,8-13H2,1-2H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPIDBAQDQGKJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC=C4F)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.